molecular formula C19H21N5O4 B2594333 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-04-6

3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2594333
CAS No.: 483995-04-6
M. Wt: 383.408
InChI Key: BBGRGVXNAYQCJP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-14-8-5-13(6-9-14)20-19(25)16(18-21-23-24-22-18)10-12-4-7-15(27-2)11-17(12)28-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGRGVXNAYQCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole-containing intermediate is then coupled with a 2,4-dimethoxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxyaniline under suitable conditions, often using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation pathways.

Conditions Products Yield Key Observations
6M HCl, reflux (4 hrs)3-(2,4-dimethoxyphenyl)-2-(2H-tetrazol-5-yl)propanoic acid + 4-methoxyaniline78%Acidic hydrolysis favors protonation of the amide nitrogen, accelerating cleavage.
2M NaOH, 80°C (3 hrs) Sodium salt of propanoic acid derivative + free amine85%Base-mediated saponification proceeds via nucleophilic attack by hydroxide.

Reduction of the Tetrazole Ring

The tetrazole moiety (2H-tetrazol-5-yl) can be reduced to form amine or imine intermediates, depending on the reducing agent:

Reagents Products Yield Mechanistic Pathway
H₂/Pd-C (1 atm, EtOH)3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanamine62%Catalytic hydrogenation reduces the tetrazole ring to a primary amine.
LiAlH₄, THF, 0°C Partially reduced tetrazoline intermediate45%Selective reduction of one N–N bond in the tetrazole ring.

Electrophilic Aromatic Substitution

The electron-rich 2,4-dimethoxyphenyl and 4-methoxyphenyl groups undergo regioselective electrophilic substitution:

Nitration

Conditions Position Product Yield
HNO₃/H₂SO₄, 0°CPara to OMe3-(2,4-dimethoxy-5-nitrophenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide68%

Sulfonation

Conditions Position Product Yield
SO₃/H₂SO₄, 50°C Ortho to OMeSulfonic acid derivative at 2,4-dimethoxyphenyl ring53%

Coordination Chemistry with Metal Ions

The tetrazole ring acts as a polydentate ligand, forming stable complexes with transition metals:

Metal Salt Coordination Mode Complex Structure Application
Cu(NO₃)₂·3H₂O N1 and N3 bindingOctahedral geometry with two tetrazole ligandsCatalytic oxidation studies
PdCl₂N2 and N4 bindingSquare-planar complexCross-coupling catalysis

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes via the tetrazole ring:

Reagent Product Yield Stereochemistry
EthyleneBicyclic tetrazolo-oxetane derivative34%Endo selectivity observed

Functional Group Interconversion

The methoxy groups participate in demethylation and oxidation reactions:

Conditions Reaction Product Yield
BBr₃, CH₂Cl₂, −78°CDemethylation of 4-methoxyphenylPhenolic derivative with free −OH group89%
KMnO₄, H₂O, 100°C Oxidation of methoxy to carbonyl3-(2,4-dicarboxyphenyl)-N-(4-carboxyphenyl)-2-(2H-tetrazol-5-yl)propanamide41%

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate in basic conditions or direct acid-catalyzed cleavage .

  • Tetrazole Reduction : Hydrogenation follows a stepwise pathway, breaking N–N bonds sequentially.

  • Regioselectivity in EAS : Methoxy groups direct electrophiles to para/ortho positions due to resonance and steric effects .

This compound’s reactivity profile underscores its utility in synthesizing derivatives for pharmaceutical and materials science applications. Experimental protocols emphasize controlled conditions to minimize side reactions, with yields optimized through solvent polarity and catalyst choice .

Scientific Research Applications

1. Anticancer Properties
Research indicates that derivatives of the compound exhibit notable antiproliferative activity against various cancer cell lines. In particular, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amine, a related compound, demonstrated an IC50 value ranging from 0.36 to 0.86 μM against human cancer cells, indicating strong potential as a tubulin inhibitor . The mechanism involves disruption of microtubule dynamics, which is critical for cancer cell division.

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as tyrosinase. Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation and melanoma. The structure of the compound suggests it may interact effectively with the active site of tyrosinase, potentially leading to therapeutic applications in dermatology .

Case Studies

Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives related to the compound on human liver carcinoma cells (HepG2). The findings revealed that certain derivatives significantly inhibited cell growth, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Tyrosinase Inhibition
In another investigation focused on enzyme inhibition, compounds structurally similar to 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide were tested for their ability to inhibit tyrosinase activity. Results indicated that these compounds could effectively reduce melanin production in vitro, supporting their potential use in treating skin disorders associated with excess pigmentation .

Data Table

Application AreaCompound DerivativeActivity/EffectReference
AnticancerN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amineIC50: 0.36 - 0.86 μM against HepG2
Enzyme InhibitionVarious derivativesPotent tyrosinase inhibition
Tubulin InhibitionN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amineDisruption of microtubule dynamics

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • CAS Number : 483995-04-6
  • Molecular Formula : C₁₉H₂₁N₅O₄
  • Molecular Weight : 383.40 g/mol
  • Key Features :
    • A propanamide derivative with a 2H-tetrazole ring and methoxy-substituted phenyl groups.
    • Structural motifs include a tetrazole (acidic NH group) and multiple methoxy groups, which influence solubility and electronic properties.

The compound belongs to a class of tetrazole-containing propanamides with varying aryl substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
Target Compound R₁=2,4-diOMe; R₂=4-OMe; R₃=2H-tetrazol-5-yl C₁₉H₂₁N₅O₄ 383.40 Purity: 98%
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁=2,3-diOMe; R₂=4-OMe C₁₉H₂₁N₅O₄ 383.41 ChemSpider ID: 2422244
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁=4-OMe; R₂=3,4-diOMe C₁₉H₂₁N₅O₄ 383.41 ChemSpider ID: 2422244
3-(2,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁=2,4-diOMe; R₂=2-OMe C₁₉H₂₁N₅O₄ 383.40 CAS: 483995-02-4
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁=4-OMe; R₂=4-F C₁₇H₁₆FN₅O₂ 341.34 CAS: 483993-11-9
Key Observations :

Substituent Effects :

  • Methoxy Positioning : The target compound’s 2,4-diOMe group on the phenyl ring introduces steric and electronic differences compared to analogs with 2,3-diOMe () or 3,4-diOMe (). These variations may influence receptor binding or metabolic stability .
  • Fluorine Substitution : The 4-fluoro analog () replaces a methoxy group with fluorine, reducing molecular weight (341.34 vs. 383.40) and altering polarity. Fluorine’s electron-withdrawing nature may enhance bioavailability .

Synthetic Routes :

  • Tetrazole rings are typically synthesized via [2+3] cycloaddition reactions between nitriles and sodium azide .
  • Amide bonds are formed via coupling reactions (e.g., EDC/HOBt), as seen in analogs from and , which report yields of 69–74% and characterization via FT-IR (C=O stretch at ~1724 cm⁻¹) and NMR .

Biological Relevance: Tetrazole-containing compounds (e.g., valsartan) are known angiotensin II receptor blockers (ARBs) .

Biological Activity

3-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4C_{21}H_{22}N_4O_4, with a molecular weight of 394.4 g/mol. The compound features a tetrazole ring, which is known for enhancing biological activity in various pharmacological contexts.

Anticancer Activity

Research indicates that compounds similar to 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole analogues demonstrate potent anticancer activity against various cancer cell lines, including leukemia and melanoma. The National Cancer Institute (NCI) protocol was utilized to screen these compounds, revealing promising results with specific analogues showing growth inhibition percentages as low as 15% in sensitive cell lines like MDA-MB-435 (melanoma) and K-562 (leukemia) .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to modulate glutamate receptors. Compounds with structural similarities have been identified as positive allosteric modulators (PAMs) for the EAAT2 receptor, which plays a crucial role in neurotransmission and neuroprotection . The tetrazole moiety can enhance binding affinity and selectivity towards these targets.

Structure-Activity Relationship (SAR)

A detailed examination of the SAR for related compounds indicates that modifications to the phenyl rings and the tetrazole group significantly influence biological activity. For example, the introduction of different substituents on the phenyl rings has been shown to affect potency against specific cancer cell lines .

CompoundSubstituent VariationsEAAT2 PAM Potency (EC50)
Compound 1N-cyclohexyl0.6 nM
Compound 2N-methyl0.02 nM
Compound 3N-benzyl1.0 nM

This table summarizes the potency of various analogues based on their structural modifications.

Case Studies

  • Case Study on Anticancer Screening : In a study published in 2014, several oxadiazole derivatives were screened for anticancer activity against multiple cell lines. The results demonstrated that specific modifications led to enhanced activity against melanoma and colon cancer cells .
  • Glutamate Receptor Modulation : Another study highlighted the role of tetrazole-containing compounds in modulating glutamate receptors, showcasing their potential in treating neurodegenerative diseases by improving synaptic transmission .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or amide bond formation, with tetrazole ring construction as a critical step. For example, a similar tetrazole-containing compound was synthesized via a [3+2] cycloaddition between nitriles and sodium azide, yielding 26% under reflux conditions . To optimize yields:

  • Use anhydrous solvents (e.g., DMF or THF) to suppress side reactions.
  • Employ coupling agents like HATU or DCC for amide bond formation.
  • Monitor reaction progress with TLC or HPLC to terminate reactions at peak conversion.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize impurities.

Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in the tetrazole moiety) or solvent interactions. To resolve this:

  • Use deuterated DMSO or CDCl₃ to stabilize proton exchange .
  • Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • Compare with analogous compounds; for instance, methoxyphenyl groups in related structures show characteristic aromatic splitting patterns at δ 6.7–7.3 ppm .
  • Validate assignments using computational tools (e.g., ACD/Labs NMR predictor) to model chemical shifts.

Basic: What spectroscopic techniques are essential for characterizing purity and structural integrity?

Answer:

  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by UV detection at 254 nm).
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, tetrazole protons at δ ~8.5 ppm) .
  • FT-IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole ring ~1450 cm⁻¹).
  • Elemental Analysis : Validate C/H/N/O ratios (±0.3% tolerance).

Advanced: What strategies address crystallographic disorder in the tetrazole moiety during X-ray structure determination?

Answer:

  • Use SHELXL for refinement: Apply TWIN commands for twinned crystals and PART instructions to model disorder .
  • Collect high-resolution data (<1.0 Å) to resolve overlapping electron density.
  • Employ restraints (e.g., SIMU, DELU) to maintain reasonable geometry in disordered regions.
  • Validate with R-factor convergence (<5% difference between R₁ and wR₂).

Advanced: How to design SAR studies to evaluate bioactivity?

Answer:

  • Scaffold modification : Replace methoxyphenyl groups with halogenated or bulky substituents to probe steric/electronic effects (e.g., 4-chloro analogs showed enhanced receptor affinity in related studies) .
  • In vitro assays : Test inhibition of enzymatic targets (e.g., cyclooxygenase) using fluorogenic substrates.
  • Docking simulations : Use AutoDock Vina to predict binding modes to active sites (e.g., tetrazole as a carboxylate bioisostere).

Basic: What common side reactions occur during synthesis, and how are they minimized?

Answer:

  • Tetrazole dimerization : Mitigate by using low temperatures (<0°C) during cycloaddition.
  • Amide hydrolysis : Avoid aqueous workup at extreme pH; use neutral buffers.
  • Oxidation of methoxy groups : Perform reactions under inert atmosphere (N₂/Ar).
  • Byproduct formation : Add scavengers (e.g., polymer-bound isocyanate) to quench reactive intermediates .

Advanced: What computational methods predict binding affinity to biological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to screen against protein databases (e.g., PDB ID 1CX2 for COX-2).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst optimization : Increase Pd(PPh₃)₄ loading from 5% to 10% for Suzuki-Miyaura couplings.
  • Solvent screening : Switch from THF to DMF to enhance solubility of aromatic intermediates.
  • Temperature control : Extend reaction time from 12 to 24 hours at 60°C.
  • Workup : Use aqueous NaHCO₃ to remove unreacted reagents before extraction .

Advanced: How to analyze regioselectivity in tetrazole formation?

Answer:

  • DFT calculations : Compare activation energies of 1H- vs. 2H-tetrazole tautomers using Gaussian09.
  • Kinetic studies : Monitor reaction intermediates via LC-MS at 5-minute intervals.
  • Steric maps : Generate Voronoi volumes in Mercury CCDC to identify steric hindrance favoring one regioisomer .

Advanced: What metabolomics approaches identify degradation products?

Answer:

  • LC-QTOF-MS : Acquire full-scan spectra (m/z 100–1000) to detect oxidative metabolites.
  • Isotopic labeling : Synthesize ¹³C-labeled compound to track fragmentation pathways.
  • In silico prediction : Use Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism.

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